DPPC-d62

Neutron reflectometry Supported lipid bilayers Membrane asymmetry

Researchers requiring quantitative lipid bilayer structural data face a critical limitation: protiated DPPC provides insufficient neutron scattering contrast and produces overwhelming proton signals, rendering membrane asymmetry and chain order parameters experimentally inaccessible. DPPC-d62 directly resolves these challenges. • Enables SANS/neutron reflectometry leaflet asymmetry resolution via negative SLD contrast from perdeuterated acyl chains • Delivers clean ²H NMR quadrupolar splitting patterns for full-chain segmental order parameter (S_CD) determination without headgroup interference • Supplied as ≥99% isotopically pure white to off-white crystalline solid; soluble in ethanol (30 mg/mL); store at -20°C

Molecular Formula C40H80NO8P
Molecular Weight 796.4 g/mol
CAS No. 25582-63-2
Cat. No. B1504367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPPC-d62
CAS25582-63-2
Molecular FormulaC40H80NO8P
Molecular Weight796.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2
InChIKeyKILNVBDSWZSGLL-PWXLRKPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DPPC-d62 Technical Baseline


1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) is a stable isotope-labeled analog of dipalmitoylphosphatidylcholine (DPPC), a zwitterionic glycerophospholipid that is a major constituent of pulmonary surfactant and a fundamental building block for lipid bilayer model systems . In DPPC-d62, 62 hydrogen atoms across both palmitoyl (C16:0) acyl chains are replaced with deuterium atoms, increasing the molecular weight from 734.04 g/mol (DPPC) to 796.42 g/mol . This extensive perdeuteration preserves the core biophysical and self-assembly properties of native DPPC while conferring a unique spectroscopic and scattering signature that is essential for advanced biophysical investigations. The compound is supplied as a white to off-white crystalline solid with ≥99% isotopic purity and is soluble in ethanol at 30 mg/ml, with storage recommended at -20°C .

01 Perdeuterated DPPC analog for membrane biophysics
02 Neutron scattering and 2H NMR contrast agent
03 Reported isotopic purity; verify by supplier COA

Why DPPC-d62 Is Irreplaceable


Substituting DPPC-d62 with non-deuterated DPPC or with partially deuterated isotopologues fundamentally compromises the analytical capabilities of neutron scattering and vibrational spectroscopy experiments. In small-angle neutron scattering (SANS) and neutron reflectometry, the strong negative scattering length density (SLD) of protiated acyl chains relative to deuterated chains provides the essential contrast necessary to resolve membrane structure, lipid distribution across bilayer leaflets, and phase-separated domain morphology [1]. In 2H NMR spectroscopy, perdeuteration of both acyl chains eliminates spectral interference from headgroup protons and yields clean quadrupolar splitting patterns that directly report on segmental order parameters (S_CD) along the entire length of the acyl chain—information that is inaccessible with protiated lipids [2]. Furthermore, direct thermodynamic comparisons reveal that the temperature-dependent phase behavior of DPPC-d62 differs substantially from that of non-deuterated DPPC in monomolecular films, meaning that experimental results obtained with one form cannot be directly extrapolated to the other [3]. Users requiring quantitative membrane structural data, lipid mixing behavior, or chain order parameter profiles must select the appropriately deuterated compound rather than attempting generic substitution.

Neutron contrast Non-deuterated DPPC lacks required SLD contrast for leaflet resolution.
NMR chain order Protiated lipids introduce headgroup proton interference in 2H NMR SCD measurement.
Monolayer thermodynamics Deuterated and protiated DPPC may exhibit different phase behavior in films.

DPPC-d62 Comparative Evidence


Leaflet Composition via Neutron Reflection

DPPC-d62 provides the neutron scattering contrast necessary to quantify absolute lipid composition in each leaflet of an asymmetric supported bilayer. In neutron reflection studies of DOPC/d62-DPPC mixed vesicles adsorbed onto silica, deuterated DPPC-d62 enables the independent resolution of inner and outer leaflet compositions. The composition of the supported bilayer was found to be substantially different from that of the bulk vesicles, with DPPC dominating the leaflet adjacent to silica [1]. Without the chain-perdeuteration of DPPC-d62, the scattering length density contrast between the two lipid species would be insufficient to resolve leaflet-specific composition.

Leaflet composition
Head-to-head
Quantifiable leaflet-specific DPPC enrichment with d62; bilayer thickness 51 ± 3 Å
Enables asymmetric bilayer architecture resolution
Neutron reflection at solid-liquid interface; DOPC/d62-DPPC
Neutron reflectometry Supported lipid bilayers Membrane asymmetry

Bending Rigidity vs DPPE-d62 by 2H NMR

In comparative 2H NMR relaxation studies of acyl-perdeuterated lipids, DPPC-d62 exhibits a lower bending rigidity (κ) than its phosphatidylethanolamine counterpart DPPE-d62. The spin-lattice relaxation rates (R1Z) for both lipids displayed a square-law dependence on the segmental order parameter (S_CD), indicative of collective mesoscopic dynamics. Analysis of this relationship yielded a quantifiably higher bending rigidity for DPPE-d62 membranes compared to DPPC-d62 [1]. This differentiation is critical for users studying how lipid composition modulates membrane mechanical properties.

Bending rigidity
Head-to-head
DPPE-d62 > DPPC-d62; square-law dependence on SCD
Headgroup-governed elasticity comparison
2H NMR relaxation; liquid-disordered phase
Solid-state NMR Membrane mechanics Lipid headgroup comparison

Interdigitation Pressure Threshold vs DPPG-d62

Under high hydrostatic pressure, the phase behavior and interdigitation propensity of DPPC-d62 differs markedly from that of its phosphatidylglycerol analog DPPG-d62. While both lipids exhibit nearly identical phase behavior at ambient pressure, DPPC-d62 requires approximately 150 MPa of applied pressure to enter an interdigitated gel phase, whereas DPPG-d62 interdigitates at pressures as low as 60 MPa [1]. This quantitative difference in pressure threshold is directly attributable to headgroup electrostatics and is revealed through comparative 2H NMR analysis of the chain-perdeuterated lipids.

Interdigitation pressure
Head-to-head
~150 MPa (DPPC-d62) vs ~60 MPa (DPPG-d62)
Headgroup-dependent pressure threshold
2H NMR under high pressure
High-pressure biophysics Membrane phase behavior Lipid interdigitation

Monolayer Phase Behavior vs Non-Deuterated DPPC

The temperature-dependent thermodynamic phase behavior of DPPC-d62 differs substantially from that of non-deuterated DPPC when studied as monomolecular films at the air-water interface. Analysis of Helmholtz excess free energy of mixing in binary 7:1 DPPC-d62:DOPG monolayers revealed near-ideal mixing behavior above 20°C that is consistent with 'squeezing-out' of the DOPG component—a phenomenon not observed in the fully protiated DPPC:DOPG system [1]. The presence of acyl chain perdeuteration produces a real and measurable difference in monolayer thermodynamic properties, and may over-state the fluid nature of the monolayer at any given temperature [1].

Monolayer mixing
Head-to-head
Near-ideal mixing for d62; DOPG squeezing-out above 20°C
Deuteration alters monolayer thermodynamics
Langmuir isotherms; 7:1 DPPC-d62:DOPG
Monolayer thermodynamics Infrared spectroscopy Isotope effects

Layer-Specific Vibrational Spectroscopy

Perdeuteration of DPPC-d62 enables independent spectroscopic observation of each monomolecular layer in a planar-supported model bilayer system when combined with surface-enhanced Raman scattering (SERS) and infrared reflection-absorption spectroscopy (IRRAS). In a bilayer composed of an inner alkanethiol monolayer and an outer DPPC-d62 monolayer, deuteration of the phospholipid layer allows the two layers to be spectroscopically observed separately [1]. The outer DPPC-d62 monolayer, transferred in the gel state to the alkanethiol surface, maintains a high degree of conformational order after transfer completion, as demonstrated by spectral band intensity ratio analysis [1]. This layer-specific resolution is impossible with non-deuterated DPPC.

Layer-resolved spectra
Class-level
CD2 modes near 2100 cm-1 separate outer DPPC-d62 layer from alkanethiol
Enables independent monolayer spectroscopy
SERS/IRRAS; supported bilayer model
SERS IRRAS Supported membranes

Ordered Lipid Domain Detection by Neutron Scattering

DPPC-d62 serves as an essential contrast agent for detecting and characterizing highly ordered lipid domains (lipid rafts) in cholesterol-containing membranes using neutron scattering techniques. In DPPC-d62 bilayers containing 32.5 mol% cholesterol, in-plane neutron scattering scans revealed sharp features indicative of highly ordered lipid domains under low energy resolution (large ΔE) conditions, whereas conventional high energy resolution (small ΔE) setup yielded only a disordered structure [1]. The chain perdeuteration provides the requisite neutron scattering contrast to resolve domain morphology that would otherwise remain invisible using protiated lipids.

Ordered domains
Class-level
~70×70 Ų domains with 32.5 mol% cholesterol
Deuterated contrast required for raft detection
Neutron in-plane scattering; liquid-ordered phase
Lipid rafts Neutron scattering Cholesterol

DPPC-d62 Applications


Membrane Architecture via Neutron Scattering

DPPC-d62 is essential for neutron reflectometry and small-angle neutron scattering (SANS) studies requiring quantitative determination of lipid composition across asymmetric bilayer leaflets. In supported membrane formation from mixed DOPC/d62-DPPC vesicles, DPPC-d62 provides the negative scattering length density contrast necessary to resolve that DPPC preferentially enriches the silica-proximal leaflet while the outer leaflet retains bulk-like composition [1]. Similarly, in SANS studies of dDPPC/DLPC binary mixtures, tail-deuterated DPPC enables detection of phase boundaries and characterization of nanoscale domain structures with dendrite-like features [2]. Without DPPC-d62, the structural asymmetry and domain morphology of these membrane systems cannot be experimentally accessed.

Chain Order and Elasticity by 2H NMR

DPPC-d62 enables quantitative 2H NMR spectroscopy of acyl chain segmental order parameters (S_CD) along the entire palmitoyl chain length without spectral interference from headgroup protons. This capability is critical for comparing how phospholipid headgroup chemistry modulates membrane physical properties. Comparative studies of DPPC-d62 and DPPE-d62 reveal that headgroup methylation (phosphocholine vs. phosphoethanolamine) governs area per lipid and emergent elastic properties, with DPPE-d62 exhibiting greater segmental order and higher bending rigidity than DPPC-d62 [3]. High-pressure 2H NMR studies further demonstrate that DPPC-d62 resists pressure-induced interdigitation to ~150 MPa, compared to only ~60 MPa for DPPG-d62, providing quantitative insight into how headgroup electrostatics influence bilayer mechanical response to extreme conditions [4].

Layer-Resolved Spectroscopy of Supported Bilayers

In combined surface-enhanced Raman scattering (SERS) and infrared reflection-absorption spectroscopy (IRRAS) studies of planar-supported model bilayers, DPPC-d62 permits independent spectroscopic observation of the outer lipid monolayer when assembled over an inner alkanethiol layer. The CD2 stretching modes near 2100 cm⁻¹ provide a clean spectral window for monitoring acyl chain conformational order without overlap from CH2 vibrations of the underlying alkanethiol [5]. This layer-specific resolution is unattainable with non-deuterated DPPC and enables quantitative assessment of how each monolayer's structural integrity evolves during bilayer assembly and environmental perturbation [5].

Cholesterol-Induced Ordered Domain Detection

DPPC-d62 is a required contrast agent for neutron scattering experiments aimed at detecting and characterizing highly ordered lipid domains (raft-like structures) in cholesterol-containing membranes. In-plane neutron scattering scans of DPPC-d62 bilayers containing 32.5 mol% cholesterol reveal sharp quasi-Bragg reflections under low energy resolution conditions, corresponding to ordered domains of approximately 70×70 Ų in size containing ~110 lipid molecules [6]. The chain perdeuteration of DPPC-d62 provides the neutron contrast necessary to resolve these nanoscale heterogeneities, which are otherwise undetectable using protiated lipids. This application is fundamental to biophysical studies of membrane lateral organization and lipid raft biology [6].

Application
Selection Property
Validation Focus
Neutron scattering membrane asymmetry
Perdeuteration for SLD contrast
Leaflet-specific composition resolution
2H NMR chain order & elasticity
Clean quadrupolar splitting (SCD) along acyl chain
Headgroup chemistry vs. bending rigidity
Layer-resolved vibrational spectroscopy
CD2 vibrational spectral window
Monolayer conformational order after transfer
Cholesterol-induced ordered domain detection
Deuterated contrast for in-plane scattering
Raft-like domain size & lateral heterogeneity

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